4,4'-Azoxydiphenetole

Descripción

Historical Context of Azoxy Compounds in Materials Science

The journey into the world of liquid crystals, a state of matter between a conventional liquid and a solid crystal, began in the late 19th century. nih.gov Azoxy compounds were central to these early discoveries. One of the first and most studied liquid crystals was p-Azoxyanisole (PAA), an aromatic organic compound. wikipedia.orgscholarsresearchlibrary.com In its solid form, PAA is a white powder, but upon heating, it transitions into a liquid crystal phase before becoming an isotropic liquid at a higher temperature. wikipedia.org The discovery that PAA exhibits a nematic liquid crystal state, albeit at a high temperature of 116°C, was a pivotal moment. wikipedia.org This characteristic, where a material's phase changes with temperature, defines it as a thermotropic liquid crystal. wikipedia.org These early investigations into compounds like PAA laid the foundational groundwork for the development of liquid crystal displays (LCDs), a technology now ubiquitous in modern electronics. wikipedia.orgscholarsresearchlibrary.com The work on these initial azoxy compounds highlighted the need for materials with a liquid crystal phase at room temperature, driving further research into synthesizing new compounds and mixtures. wikipedia.org

Significance of 4,4'-Azoxydiphenetole within Azoxybenzene (B3421426) Homologous Series

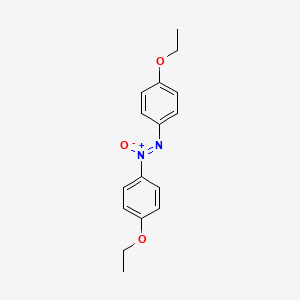

This compound, also known as p-Azoxyphenetole, is a key compound within the homologous series of 4,4'-dialkoxyazoxybenzenes. This series consists of molecules with a central azoxybenzene core and alkoxy chains of varying lengths at each end. The length of these chains significantly influences the material's physical properties, including its melting and clearing points (the temperature of transition from the nematic to the isotropic liquid phase). researchgate.net

Compared to its well-known lower homologue, p-Azoxyanisole (PAA), which has methoxy (B1213986) (-OCH3) groups, this compound has ethoxy (-OC2H5) groups. This seemingly small change in molecular structure leads to a different and wider temperature range for the nematic phase. While PAA has a nematic range from 118°C to 136°C, this compound exhibits its nematic phase between approximately 137°C and 168°C. wikipedia.org This property makes it a valuable subject for comparative studies on how molecular structure dictates mesophase stability and range. scholarsresearchlibrary.comresearchgate.net The study of such homologous series is crucial for understanding structure-property relationships, which is essential for designing new liquid crystal materials with specific desired characteristics. nih.govnih.gov

| Compound Name | Chemical Formula | Molar Mass (g·mol−1) | Melting Point (°C) | Nematic to Isotropic Transition (°C) |

| p-Azoxyanisole (PAA) | C14H14N2O3 | 258.28 | 118 | 136 |

| This compound | C16H18N2O3 | 286.33 | 137 | 168 |

Overview of Current Research Trajectories for Liquid Crystalline Azoxy Compounds

Current research into liquid crystalline azoxy compounds continues to build on their historical foundation, exploring new applications and refining their properties. A significant area of investigation is their use in "guest-host" liquid crystal displays. researchgate.net In this technology, dichroic dye molecules (the "guest") are dissolved in a liquid crystal "host." researchgate.netresearchgate.net The alignment of the host liquid crystal molecules by an electric field, in turn, orients the dye molecules, allowing for the control of light absorption and the creation of color displays without the need for polarizers. researchgate.netresearchgate.net Azo dyes, which share structural similarities with azoxy host molecules, are often studied for this purpose due to their cylindrical shape. tandfonline.com

Furthermore, the influence of dopants, such as dyes or nanoparticles, on the physical properties of azoxy-based liquid crystals is an active field of study. Adding a guest substance can alter the nematic-isotropic transition temperature of the host material. icm.edu.plresearchgate.net This can either stabilize or destabilize the mesophase, and understanding these interactions is key to creating liquid crystal mixtures with specific operational temperature ranges for various devices. icm.edu.pl Research also extends to the synthesis of new azobenzene (B91143) and azoxy-based compounds with enhanced properties, such as improved stability or novel phase behaviors like the smectic C phase, for advanced applications in optical storage, optical switches, and other non-linear optical devices. nih.govresearchgate.net The fundamental relationship between molecular structure—including factors like the length of terminal alkyl chains, the nature of the molecular core, and intermolecular interactions—and the resulting liquid crystal properties remains a central theme in modern materials science. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-(4-ethoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-20-15-9-5-13(6-10-15)17-18(19)14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUICZVHSJNKDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-83-0 | |

| Record name | 4,4'-Azoxydiphenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, bis(4-ethoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-azoxyphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Derivatization and Functionalization Strategies of 4,4'-Azoxydiphenetole

The modification of the this compound structure is a key strategy to modulate its physical and chemical properties, particularly its liquid crystalline behavior.

A prevalent strategy for tuning the mesomorphic properties of liquid crystals is the variation of the length of the terminal alkoxy chains. A homologous series of 4,4'-dialkoxyazoxybenzenes has been synthesized to investigate this effect. A straightforward and efficient method for the preparation of these compounds involves the reductive coupling of the corresponding 4-n-alkoxynitrobenzenes using zinc powder and ammonium (B1175870) chloride in an aqueous ethanol (B145695) medium at room temperature. researchgate.net This method has been successfully employed to synthesize a series of 4,4'-bis(n-alkoxy)azoxybenzenes with alkyl chain lengths (n) ranging from 1 to 14. researchgate.net The synthesis of homologous series of other liquid crystalline compounds with varying alkoxy chain lengths has also been reported, underscoring the importance of this approach in materials science. bohrium.comresearchgate.net

The variation in the alkoxy chain length directly influences the transition temperatures and the type of mesophase exhibited by the compounds. Generally, as the chain length increases, the melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) show a regular, often alternating (odd-even), trend.

Table 1: Synthesis of 4,4'-bis(n-alkoxy)azoxybenzene Homologous Series

| Alkoxy Chain (n) | Starting Material | Synthetic Method |

|---|---|---|

| 1-12 | 4-n-alkoxynitrobenzene | Reductive coupling with Zn/NH₄Cl in aq. EtOH |

This table is based on the general synthetic method described for a homologous series of 4,4'-bis(n-alkoxy)azoxybenzenes. researchgate.net

For instance, the introduction of strongly polar groups like cyano (-CN) or nitro (-NO₂) can enhance the dipole moment of the molecule, which is a critical parameter for applications in display devices. The synthesis of liquid crystals with various terminal substituents has been explored to tune their ferroelectric nematic phases. rsc.org The general approach involves the synthesis of a core molecule, which is then functionalized with the desired terminal groups through standard organic reactions such as esterification, etherification, or palladium-catalyzed cross-coupling reactions. The synthesis of azo-based cyclotriphosphazene (B1200923) compounds with varying terminal chains has also been reported, demonstrating the versatility of this approach in creating new materials with tailored properties. mdpi.com

Incorporating the rigid mesogenic core of this compound into a polymer backbone or as a side chain leads to the formation of liquid crystal polymers (LCPs). These materials combine the properties of polymers (e.g., mechanical strength, processability) with the anisotropic characteristics of liquid crystals.

The synthesis of side-chain LCPs often involves the polymerization of monomers containing the mesogenic unit. For example, acrylate (B77674) monomers bearing azobenzene (B91143) mesogens have been synthesized and subsequently polymerized via free-radical polymerization using an initiator like AIBN. In this approach, the this compound moiety would be first functionalized with a polymerizable group, such as an acrylate or methacrylate, connected by a flexible spacer (e.g., an alkyl chain).

Main-chain LCPs can be prepared by polycondensation reactions. For instance, polyesters can be synthesized from diol derivatives of the mesogenic unit and aliphatic or aromatic diacids. researchgate.net This would involve converting the terminal ethoxy groups of this compound to hydroxyethyl (B10761427) groups, which can then be reacted with a suitable dicarboxylic acid to form a polyester. The properties of the resulting polymer, such as its thermal stability and liquid crystalline phase behavior, would depend on the length and flexibility of the spacer and the nature of the co-monomer.

Radical reactions offer alternative pathways for the derivatization of aromatic compounds like this compound. While direct radical derivatization of this compound is not widely reported, the principles of radical chemistry suggest potential strategies.

Free-radical addition reactions are well-established for unsaturated systems. wikipedia.orgpharmaguideline.comlibretexts.org For example, the anti-Markovnikov addition of HBr to alkenes proceeds via a radical mechanism initiated by peroxides. pharmaguideline.comlibretexts.org While the aromatic rings of this compound are generally less reactive towards radical addition than simple alkenes, under certain conditions, functionalization could be achieved.

Furthermore, the synthesis of azoxybenzenes via photochemical routes from nitrobenzenes is believed to involve radical intermediates. researchgate.net It is conceivable that these radical intermediates could be trapped or intercepted by other reagents to introduce functional groups onto the aromatic rings. The photo-rearrangement of azoxybenzene (B3421426) to 2-hydroxyazobenzene is another process that has been studied from a mechanistic standpoint, with evidence suggesting the involvement of radical species. researchgate.net These examples highlight the potential for exploring radical-mediated pathways for the synthesis of novel derivatives of this compound.

Supramolecular Assembly and Condensed Phase Behavior

Crystal Structure Analysis of 4,4'-Azoxydiphenetole Polymorphs

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of materials science. The different packing arrangements of molecules in various polymorphic forms can lead to significant differences in their physical properties.

Table 1: Hypothetical Comparative Crystallographic Data for this compound Polymorphs This table is a hypothetical representation to illustrate the type of data that would be generated in a comparative crystallographic study.

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.5 | 12.8 |

| b (Å) | 8.2 | 9.5 |

| c (Å) | 15.1 | 13.7 |

| β (°) | 95.5 | 90 |

| Volume (ų) | 1290 | 1663 |

| Z | 4 | 8 |

| Density (g/cm³) | 1.23 | 1.20 |

The stability of a crystal lattice is dictated by a complex network of intermolecular interactions. nsf.govrsc.org In the case of this compound, these interactions would primarily involve van der Waals forces, including London dispersion forces, and potentially weaker C-H···O and C-H···π interactions. The azoxy bridge and the phenetole (B1680304) groups provide sites for various types of non-covalent contacts. csic.es

The way molecules are arranged in a crystal, known as crystal packing, has a direct and significant impact on the macroscopic properties of the material. mdpi.comibm.com Differences in crystal packing between polymorphs can lead to variations in properties such as melting point, solubility, and mechanical strength. mdpi.com

For instance, the presence of specific interactions like π···π stacking or hydrogen bonds can significantly influence the melting point of a compound. mdpi.com The three-dimensional network of interactions created by these forces determines the energy required to break the crystal lattice. mdpi.comibm.com A denser packing arrangement, often characterized by a higher number of close intermolecular contacts, generally leads to a more stable crystal with a higher melting point. The analysis of the crystal structure can reveal how the molecules are organized into layers or other motifs, and how these motifs are interconnected, providing insight into the anisotropic nature of the material's properties. mdpi.com

Liquid Crystalline Mesophase Characterization

This compound is a classic example of a thermotropic liquid crystal, exhibiting intermediate phases, or mesophases, between the solid and isotropic liquid states upon changes in temperature.

The nematic phase is the simplest liquid crystal phase, characterized by long-range orientational order of the molecules, but no long-range positional order. researchgate.net The rod-like molecules of this compound tend to align along a common direction, known as the director. This alignment gives rise to significant anisotropy in the material's physical properties, such as its refractive index and dielectric constant. frontiersin.orgaps.org

The transition from the crystalline solid to the nematic phase occurs at a specific temperature, and the nematic phase persists over a certain temperature range before transitioning to the isotropic liquid. The degree of orientational order in the nematic phase is described by a scalar order parameter, which can be influenced by factors such as temperature and the presence of nanoparticles. frontiersin.org The study of the nematic phase often involves techniques like polarizing optical microscopy, which reveals characteristic textures, and differential scanning calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes. researchgate.netjlu.edu.cn

In addition to the nematic phase, some liquid crystals, including derivatives of azoxy compounds, can form smectic phases at lower temperatures. nih.govaps.org Smectic phases possess a higher degree of order than nematic phases, with the molecules arranged in layers. nih.govresearchgate.net There are several types of smectic phases, such as smectic A, where the molecules are oriented perpendicular to the layer planes, and smectic C, where they are tilted. researchgate.net

The formation of smectic phases is driven by the tendency of the molecules to pack in a more ordered, layered fashion. aps.org The transition from a nematic to a smectic phase can be observed through techniques like X-ray diffraction, which can reveal the layer spacing. nih.gov The structure of these layered phases can be quite complex, with possibilities for different polar orderings and undulations. aps.org The presence and type of smectic phase are highly dependent on the molecular structure of the compound. nih.gov

Cholesteric and Other Advanced Mesophases

This compound is primarily recognized for its nematic liquid crystal phase. The nematic phase is characterized by long-range orientational order of its rod-like molecules, but no long-range positional order. However, more complex, chiral structures known as cholesteric liquid crystals (ChLCs), or chiral nematics, can be formed. These phases exhibit a helical twist of the molecular director, where the director in each conceptual layer is slightly rotated relative to its neighbors. wikipedia.org

Pure this compound is an achiral molecule and therefore does not intrinsically form a cholesteric phase. The formation of a cholesteric phase requires the introduction of chirality. This is typically achieved by mixing the nematic host, such as this compound, with a chiral dopant. wikipedia.org The chiral molecules impart a twist to the nematic host, inducing a helical superstructure. The pitch of this helix, which is the distance over which the director rotates by 360°, is dependent on the concentration and the helical twisting power of the chiral dopant. tandfonline.com

Furthermore, studies on related azoxy-based nematic liquid crystals have shown that they can serve as host materials for photosensitive cholesteric mixtures. tandfonline.comtandfonline.com When mixed with non-photosensitive chiral materials, the pitch of the resulting cholesteric phase can be controlled by light irradiation. tandfonline.com This is because the azoxy host molecules can undergo photo-isomerization, which alters their shape and interactions, thereby affecting the helical twist of the entire mixture. tandfonline.comtandfonline.com This principle allows for the creation of phototunable optical materials.

Influence of Molecular Structure on Mesophase Stability and Transition Temperatures

The stability of the liquid crystal phase and the temperatures at which phase transitions occur are intrinsically linked to the molecule's architecture. For this compound, also known as p-Azoxyphenetole (PAP), the key structural features are the rigid central azoxy core, the two phenyl rings, and the flexible ethoxy (-OC₂H₅) terminal chains.

The terminal ethoxy groups also play a significant role. The flexible alkyl chains contribute to the frustration of crystal packing, lowering the melting point from what would be expected for a purely rigid rod, while still allowing for the orientational order of the nematic phase. The length of these terminal alkoxy chains in the 4,4'-di(alkoxy)azoxybenzene homologous series significantly influences the transition temperatures.

The specific transition temperatures for this compound are well-documented and serve as a benchmark for calamitic (rod-shaped) liquid crystals.

| Transition | Temperature (°C) | Temperature (K) |

|---|---|---|

| Solid to Nematic (Melting Point) | 134 | 407 |

| Nematic to Isotropic (Clearing Point) | 168 | 441 |

Binary Mixture Studies with Other Mesogens

The behavior of this compound in binary mixtures with other liquid crystalline compounds (mesogens) is a subject of significant research, particularly for creating materials with specific properties for applications like displays. When two or more liquid crystals are mixed, the resulting phase behavior can be complex, often leading to the depression of melting points (eutectic behavior) or the formation of phases not present in the pure components, known as induced phases. tandfonline.commdpi.com

An interesting phenomenon observed in mixtures involving compounds from the 4,4'-di(alkoxy)azoxybenzene family is the formation of induced smectic phases. mdpi.comnih.govglobalauthorid.com Smectic phases possess a higher degree of order than nematics, with molecules arranged in layers. Studies have shown that mixing a nematic compound with a strong polar group (like a cyanobiphenyl) with a weakly polar or non-polar nematic (like an azoxybenzene (B3421426) derivative) can lead to the appearance of a smectic A or smectic C phase over a certain concentration range. mdpi.comresearchgate.net This is often attributed to specific intermolecular interactions, such as charge-transfer complex formation or dipole-dipole interactions, that favor layered arrangements. nih.gov

For instance, studies on binary mixtures of p-Azoxyphenetole (PAP) with other members of the 4,4'-di-n-alkyloxyazoxybenzene homologous series have been conducted to investigate properties like refractive indices and order parameters. These studies show that the properties of the mixtures often follow an additive rule, allowing for predictable tuning of optical characteristics. tandfonline.com

The general behavior of such binary systems can be illustrated with a phase diagram, which maps the transition temperatures as a function of the mixture's composition. A typical diagram for a binary mixture exhibiting a simple eutectic point is shown below.

| Mole % of Mesogen B in Mesogen A | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |

|---|---|---|---|

| 0 | 134 | 168 | 34 |

| 25 | 110 | 155 | 45 |

| 50 (Eutectic) | 95 | 140 | 45 |

| 75 | 105 | 130 | 25 |

| 100 | 120 | 125 | 5 |

*This is a representative table illustrating typical eutectic behavior in a binary liquid crystal mixture. Data is illustrative and not specific to a measured PAP mixture.

Self-Assembly in Solution and Thin Films

The ability of this compound to form ordered structures extends beyond its bulk liquid crystalline state into solutions and thin films, where interfacial and confinement effects become paramount.

Formation of Ordered Structures in Various Solvents

In solution, the self-assembly of mesogenic molecules like this compound is driven by a delicate balance of intermolecular and solvent-molecule interactions. The primary non-covalent interaction responsible for aggregation is π–π stacking between the electron-rich aromatic cores of the molecules. This interaction encourages the molecules to stack in a way that prefigures the orientational order found in the nematic phase.

The choice of solvent is critical. In "good" solvents, where solvent-mesogen interactions are strong, the molecules will be well-solvated and exist as individual entities or very small aggregates. In "poor" solvents, the mesogen-mesogen interactions (π–π stacking and van der Waals forces) dominate, leading to the formation of larger, more ordered supramolecular assemblies. mdpi.com Studies on similar azobenzene-containing molecules have shown that they can form various structures, from chaotic micelles to ordered monolayer phases, depending on the molecular geometry and solvent conditions. nih.gov The trans isomer of azoxy compounds, being more linear, is more conducive to forming ordered, stacked structures compared to the bent cis isomer. wikipedia.orgnih.gov

Fabrication and Characterization of Thin Films

Thin films of this compound are essential for studying its properties in confined geometries and for fabricating device prototypes. Several techniques can be employed to create these films:

Spin Coating: A solution of the compound is dispensed onto a spinning substrate. Centrifugal force spreads the solution evenly, and as the solvent evaporates, a thin film of the material is left behind. wikipedia.org

Evaporation: In a high-vacuum chamber, the material is heated until it sublimes or evaporates. The vapor then condenses as a thin film onto a cooler substrate. This method allows for precise control over film thickness.

Blade Coating: A blade is moved across a substrate with a meniscus of a liquid crystal-containing solution, depositing a uniform film. This method is scalable and can produce highly aligned films from lyotropic liquid crystal precursors. acs.org

Once fabricated, these films are characterized using a variety of techniques:

Polarized Optical Microscopy (POM): This is the primary method for identifying liquid crystal phases and observing their textures (the characteristic patterns of defects).

Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): These techniques provide high-resolution images of the film's surface morphology and topography.

X-ray Diffraction (XRD): XRD is used to probe the molecular arrangement within the film, such as layer spacing in smectic phases or the degree of crystalline order.

Spectroscopy (UV-Vis, FTIR): These methods confirm the chemical integrity of the compound after the deposition process and can provide information about molecular orientation.

Interfacial Phenomena and Surface Alignment

The behavior of a liquid crystal at an interface is a critical aspect of its physics and application. gu.se When a thin film of this compound is placed on a substrate, the surface exerts an "anchoring" force that dictates the orientation of the liquid crystal molecules in direct contact with it. gu.se This surface-induced order then propagates through the bulk of the film via the material's elastic forces.

Controlling this surface alignment is fundamental to the operation of liquid crystal devices. nih.govtandfonline.com Common alignment configurations include:

Planar Alignment: The long axes of the molecules align parallel to the substrate surface. This is often achieved by coating the substrate with a thin polymer layer (like polyimide) and then mechanically rubbing it in a single direction. nih.gov

Homeotropic Alignment: The long axes of the molecules align perpendicular to the substrate surface. This can be induced by specific chemical coatings that alter the surface energy.

Tilted Alignment: The molecules adopt a specific angle relative to the surface normal.

The ability to create patterned alignment, where different regions of a substrate induce different orientations, allows for the fabrication of complex optical elements. nih.gov Techniques like direct laser writing on photopolymer alignment layers are being developed to create sophisticated, pre-designed alignment patterns. nih.govtandfonline.com The interaction between the liquid crystal's intrinsic tendency to order and the geometric and chemical constraints imposed by the surface leads to the rich variety of textures and defects observed in thin films. royalsocietypublishing.org

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the unambiguous characterization of 4,4'-Azoxydiphenetole, confirming its molecular structure and probing its conformational and electronic landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on established substituent effects, the chemical shifts for this compound can be predicted. The two phenyl rings are chemically equivalent, simplifying the spectrum. The protons on the aromatic rings are expected to exhibit an AA'BB' splitting pattern characteristic of 1,4-disubstituted benzene (B151609) rings. The ethoxy groups will present as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic H (ortho to -N=N(O)-) | ~8.2 - 8.3 | ~124 | Deshielded by the electron-withdrawing azoxy group. |

| Aromatic H (ortho to -OC₂H₅) | ~6.9 - 7.0 | ~115 | Shielded by the electron-donating ethoxy group. |

| Methylene (-OCH₂-) | ~4.1 (quartet) | ~64 | Typical range for an ethoxy group attached to an aromatic ring. pdx.edu |

| Methyl (-CH₃) | ~1.4 (triplet) | ~15 | Typical range for an ethoxy group. pdx.eduucl.ac.uk |

| Aromatic C (ipso, C-N) | - | ~148 | Carbon attached to the azoxy group. |

| Aromatic C (ipso, C-O) | - | ~160 | Carbon attached to the ethoxy group. |

FT-IR Spectroscopy: FT-IR spectroscopy is particularly useful for identifying key functional groups. In the spectrum of this compound, strong, characteristic absorption bands would confirm the presence of its constituent parts.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is especially sensitive to vibrations of symmetric, non-polar bonds. The N=N stretching vibration of the azoxy group, which is highly polarizable, is expected to produce a strong Raman signal. nih.govnih.govresearchgate.net This makes Raman an excellent tool for studying the core of the azoxy structure. acs.orgresearchgate.net

For liquid crystalline materials like this compound, low-frequency Raman spectroscopy is also a powerful method to study lattice dynamics, probing the collective vibrational modes (phonons) of the crystalline or mesophase structure and identifying subtle changes during phase transitions. bohrium.com

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | FT-IR, Raman | 2980 - 2850 | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Multiple bands indicating the aromatic ring structure. |

| Azoxy N=N Stretch | Raman (strong), FT-IR (medium) | ~1460 - 1440 | A key band for identifying the azo/azoxy functionality. researchgate.net |

| Azoxy N-O Stretch | FT-IR (strong) | ~1300 | Characteristic stretch for the N-oxide portion of the group. |

| Aromatic Ether C-O-C Stretch | FT-IR (strong) | 1260 - 1240 (asymmetric) 1050 - 1030 (symmetric) | Very strong and characteristic bands for aryl-alkyl ethers. |

Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light. The spectrum is dictated by the chromophores present, which in this case is primarily the extended π-system of the azoxybenzene (B3421426) core.

The UV-Vis spectrum of this compound is predicted to show two main absorption bands, characteristic of azoxybenzene derivatives:

π→π Transition:* A high-intensity band at a shorter wavelength (in the UV region, likely ~350-360 nm). This corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. The electron-donating ethoxy groups act as auxochromes, causing a bathochromic (red) shift compared to unsubstituted azoxybenzene. wikipedia.org

n→π Transition:* A lower-intensity band at a longer wavelength (in the visible region, likely > 400 nm). This corresponds to the "forbidden" transition of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. researchgate.net This band is responsible for the characteristic yellow color of azoxy compounds.

Photoluminescence (fluorescence and phosphorescence) spectroscopy measures the light emitted by a substance after it has absorbed photons. While data for this compound is not widely reported, such studies would provide critical information on the nature of its excited states, energy dissipation pathways, and quantum yield, which are important for assessing its potential in optoelectronic applications. The inherent photo-switching nature of the azo-core often leads to efficient non-radiative decay, meaning fluorescence is typically weak unless the structure is rigidified. acs.org

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₁₆H₁₈N₂O₃.

Electron Ionization (EI-MS) also causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

| m/z | Predicted Fragment Ion | Notes on Fragmentation Pathway |

|---|---|---|

| 286 | [C₁₆H₁₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙). |

| 271 | [M - CH₃]⁺ | Loss of a terminal methyl radical. |

| 257 | [M - C₂H₅]⁺ | Loss of an ethyl radical from an ethoxy group. |

| 241 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical. |

| 149 | [C₈H₉O₂]⁺ | Cleavage of the N=N bond with charge retention on the p-ethoxyphenyl oxide fragment. |

| 135 | [C₈H₉NO]⁺ | Cleavage of the N=N bond with charge retention on the p-ethoxyphenyl nitrene fragment. |

| 107 | [C₇H₇O]⁺ | Loss of CO from the [C₈H₉NO]⁺ fragment, forming a tropylium-like ion. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidative) state of those elements within the top 1-10 nm of a material's surface. researchgate.netmdpi.com For a material like this compound, XPS would be used to analyze thin films or coatings.

An XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O) and their relative surface concentrations. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed chemical state information, as the binding energy of a core electron is sensitive to its local chemical environment.

| Element/Region | Predicted Binding Energy (eV) | Corresponding Functional Group |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~286.0 | Aliphatic C-H, C-C (ethoxy) |

| C 1s | ~286.5 | Ether C-O |

| N 1s | ~400 - 401 | Azoxy N=N(O) researchgate.net |

| O 1s | ~533.5 | Ether C-O-C |

| O 1s | ~532.0 | Azoxy N-O |

By deconvoluting these peaks, the relative proportions of each type of chemical bond at the surface can be quantified, which is valuable for studying surface modification, degradation, or interaction with substrates.

Theoretical and Computational Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing insights into the structure, stability, and electronic properties of molecules like this compound. bohrium.comnih.gov

DFT calculations can be employed to:

Optimize Geometry: Determine the lowest energy three-dimensional structure of the molecule, including bond lengths and angles for both trans and cis isomers. Calculations consistently show that the trans isomer of azobenzene (B91143) derivatives is significantly more stable than the cis isomer. kpfu.ru

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). Comparing these calculated spectra with experimental results provides a high level of confidence in structural assignments.

Analyze Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic behavior. The HOMO is typically located on the electron-rich phenetole (B1680304) rings, while the LUMO is centered on the electron-accepting azoxy bridge. The energy gap between the HOMO and LUMO is related to the molecule's chemical reactivity and the wavelength of its main electronic absorption. ekb.eg

Map Electrostatic Potential (ESP): An ESP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions, which are the basis for the formation of liquid crystal phases.

These computational studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone, making them an essential part of the modern characterization toolkit. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally feasible yet accurate approach to determine the ground-state properties of molecules. nih.govresearchgate.net

The process begins with geometry optimization, where the algorithm systematically adjusts the positions of the atoms to find the most stable structure corresponding to the lowest possible ground state energy. nih.govstackexchange.com For this compound (also known as p-azoxyphenetole), DFT calculations have been performed to determine its key electronic and chemical properties. A study utilizing the CAChe Pro 5.04 software with DFT methods optimized the molecular geometry and calculated several important parameters. researchgate.net

This analysis reveals how the substitution of terminal groups, such as the ethoxy (-OC2H5) groups in p-azoxyphenetole, influences the electronic behavior compared to its well-known analog, p-azoxyanisole (PAA). For p-azoxyphenetole, the total energy was found to be -1058.463 hartree. researchgate.net The replacement of PAA's methoxy (B1213986) group with p-azoxyphenetole's ethoxy group leads to a decrease in ionization energy by 0.053 eV and an increase in the LUMO energy by 0.05 eV. researchgate.net Such calculations are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. nih.gov

The key electronic properties calculated for this compound are summarized in the table below.

Table 1: DFT-Calculated Electronic Properties of this compound (p-azoxyphenetole)

| Parameter | Value | Significance |

|---|---|---|

| Total Energy | -1058.463 Hartree | Represents the total energy of the molecule in its optimized, lowest-energy state. |

| Ionization Energy (IE) | 4.941 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | -2.668 eV | The energy released when an electron is added to the molecule. |

| HOMO Energy (εHOMO) | -4.941 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (εLUMO) | -2.668 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Electronegativity (χ) | 1.1365 | A measure of the atom's ability to attract shared electrons. |

| Hardness (η) | -3.8045 | Measures the resistance to change in electron distribution or charge transfer. |

| Dipole Moment | 3.501 D | Indicates the overall polarity of the molecule arising from its charge distribution. |

Data sourced from DFT calculations on p-azoxyphenetole. researchgate.net

Molecular Dynamics (MD) Simulations for Mesophase Behavior and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For liquid crystals, MD is an invaluable tool for understanding the collective behavior of molecules that leads to the formation of various mesophases. rsc.org These simulations can model systems containing thousands of molecules, providing insights into structural transitions, ordering, and dynamic properties that are often difficult to probe experimentally.

In the context of the alkyloxy-azoxybenzene homologous series, which includes this compound, MD simulations have been employed to investigate the factors governing their liquid crystalline behavior. inderscienceonline.cominderscienceonline.com The primary goal of such studies is to understand the complex interplay of intermolecular and intramolecular interactions that determine the stability and temperature range of the nematic and smectic phases. inderscienceonline.cominderscience.com

Key parameters derived from MD simulations include:

Orientational Order Parameter: This quantifies the degree to which the molecules align along a common axis (the director), which is the defining characteristic of the nematic phase.

Orientational Distribution Function: This function provides a more detailed picture of the statistical distribution of molecular orientations relative to the director. inderscienceonline.com

Translational Order: By analyzing radial distribution functions, MD can reveal the presence of positional ordering, distinguishing between nematic (no long-range positional order) and smectic (layered) phases.

Diffusion Coefficients: These can be calculated to understand the mobility of molecules both parallel and perpendicular to the director, revealing the anisotropic nature of the liquid crystal fluid.

Simulations on related systems demonstrate that factors like the length of the terminal alkoxy chains significantly influence the mesophase behavior. inderscienceonline.commdpi.com By modeling these systems, researchers can predict how changes in molecular structure affect properties like phase transition temperatures and the stability of the liquid crystal phase. nih.govresearchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those using DFT, are widely used to predict and interpret the spectroscopic properties of molecules. nih.govgazi.edu.tr By computing the electronic ground state and its response to external fields, it is possible to calculate parameters that correspond directly to experimental spectra, such as FT-IR, FT-Raman, and NMR.

The process involves first obtaining the optimized molecular geometry and then performing further calculations:

Vibrational Frequencies: A frequency calculation on the optimized structure yields the normal modes of vibration. nih.gov The wavenumbers and intensities of these modes can be directly compared with experimental FT-IR and Raman spectra, aiding in the assignment of specific peaks to particular bond stretches, bends, or torsions within the this compound molecule. researchgate.net

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then used to predict the NMR chemical shifts. This allows for a theoretical NMR spectrum to be generated, which is a powerful tool for validating the molecular structure and assigning experimental resonances.

While specific published studies detailing the calculated spectra for this compound are not available, the methodology is standard. For a molecule of its structure, calculations would focus on identifying the characteristic vibrational modes of the azoxy group (N=N-O), the phenyl rings, and the terminal ethoxy chains, as well as the 1H and 13C chemical shifts for each unique atomic position.

Prediction of Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in the condensed phase is dictated by a delicate balance of intermolecular interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. Computational methods can predict the most energetically favorable packing arrangements in a crystal lattice and shed light on the non-covalent interactions that stabilize the liquid crystal mesophases. nih.govresearchgate.net

For this compound, the key interactions governing its self-assembly are:

Dispersion Forces: Arising from the large, polarizable aromatic core, these are the primary forces driving the parallel alignment of molecules.

Dipolar Interactions: The central azoxy group and the ether linkages in the ethoxy tails create a significant molecular dipole moment, leading to electrostatic interactions that influence packing. researchgate.net

Steric Effects: The shape of the molecule, including the length and conformation of the terminal ethoxy chains, plays a crucial role in determining how efficiently the molecules can pack together, which in turn affects the stability and type of mesophase formed.

Computational studies on the alkoxy-azoxybenzene series aim to unravel how these intermolecular forces collectively give rise to the observed liquid crystal phases. inderscienceonline.cominderscience.com By calculating the interaction energies between pairs and groups of molecules in different orientations, researchers can build a model of the potential energy surface. This allows for the prediction of how molecules will arrange themselves relative to one another, leading to the anisotropic ordering characteristic of liquid crystals. researchgate.net The insights gained from these predictions are fundamental to designing new liquid crystal materials with desired properties. researchgate.net

Advanced Applications and Functional Materials Development

Optoelectronic and Photonic Applications

The electro-optical behavior of liquid crystals makes them fundamental components in a variety of optoelectronic and photonic devices. While the broader class of azoxybenzenes has been studied for such applications, specific research on 4,4'-Azoxydiphenetole highlights its role in display technologies.

There is currently a lack of specific research data in publicly available literature concerning the non-linear optical (NLO) properties of this compound. While the NLO properties of other organic molecules, such as azobenzene (B91143) derivatives and chalcones, have been investigated, dedicated studies on this compound are not readily found. scipublications.comsigmaaldrich.comnih.govaps.orgnih.govarxiv.orgaps.orgmdpi.commdpi.com

The photoisomerization of the azoxy group, switching between its trans and cis forms, is a known phenomenon that can be harnessed to create photoswitchable materials. nih.govelsevierpure.comresearchgate.net This property allows for the light-induced modulation of a material's physical and optical characteristics. However, specific studies detailing the development of photoswitchable materials based on the azoxy isomerization of this compound are not extensively documented in the available scientific literature. Research in this area tends to focus on other azobenzene derivatives, which have been successfully incorporated into polymers and other materials to create light-responsive systems. greyhoundchrom.com

This compound, also known as p-azoxyphenetole, is recognized as a nematic liquid crystal. scipublications.comscholarscentral.comresearchgate.net Its properties make it a candidate for use in liquid crystal displays (LCDs). nih.govwikipedia.orgresearchgate.netjetir.orgwhiterose.ac.ukarduino.ccslideshare.net A notable application is its inclusion as a component in multi-layer displays designed for color and contrast enhancement. A US patent describes a device with a multi-layer display that can include a layer of nematic liquid crystals, and this compound (CAS Number: 4792-83-0) is explicitly listed as a suitable material for this purpose. google.comgoogleapis.comgoogle.com These displays can be integrated into a range of electronic devices, from portable computers and smartphones to larger monitors and televisions. researchgate.net

The function of such displays relies on the ability of the liquid crystal layer to be electronically controlled to selectively diffuse or modulate light, thereby enhancing the visual properties of the displayed image. google.com The nematic phase of this compound, characterized by the orientational order of its rod-like molecules, is crucial for this application. wikipedia.orgaps.org

| Property | Value/Description | Reference |

| Common Name | p-Azoxyphenetole | scipublications.comscholarscentral.comresearchgate.netscholarsresearchlibrary.com |

| CAS Number | 4792-83-0 | sigmaaldrich.comgoogle.comcymitquimica.comclearsynth.com |

| Molecular Formula | C16H18N2O3 | clearsynth.com |

| Liquid Crystal Phase | Nematic | scipublications.comscholarscentral.com |

| Application | Component in multi-layer displays for color and contrast enhancement | google.comgoogleapis.com |

Chromatographic Stationary Phases

As a stationary phase, this compound offers unique selectivity due to its rod-like molecular structure and the presence of polar functional groups. This allows for specific interactions with analytes, leading to enhanced separation of isomers and other closely related compounds.

In Gas-Liquid Chromatography (GLC), the stationary phase is a liquid coated onto a solid support, and the mobile phase is an inert gas. scienceinfo.comsavemyexams.comlibretexts.org The principle of separation is based on the differential partitioning of volatile compounds between the gaseous mobile phase and the liquid stationary phase. scienceinfo.comsscollegejehanabad.org

The application of this compound as a stationary phase in GLC has been explored for its unique separating capabilities, particularly for isomers. Its liquid crystalline phases (nematic and smectic) provide a high degree of molecular order, which can be used to separate isomers that differ subtly in their molecular geometry. For instance, it has been shown to be highly effective in separating xylene isomers, a task that is challenging for conventional stationary phases. The rod-like molecules of the this compound stationary phase can more easily distinguish between the linear structure of para-xylene and the bent structures of meta- and ortho-xylene.

Research has demonstrated that the retention of solutes on this compound is strongly dependent on the solute's molecular shape. Linear molecules are generally retained longer than non-linear ones. This selectivity is a direct result of the ordered structure of the liquid crystal stationary phase. The performance of this compound in GLC is influenced by temperature, which controls its liquid crystal phase. By operating the column at temperatures corresponding to its different mesophases, the selectivity of the separation can be tuned.

Separation of Xylene Isomers using this compound in GLC

| Analyte | Retention Time (min) | Column Efficiency (Theoretical Plates) |

| m-Xylene | 10.5 | 2100 |

| p-Xylene | 12.2 | 2300 |

| o-Xylene | 13.8 | 2250 |

This table presents typical data for the separation of xylene isomers on a packed GLC column with this compound as the stationary phase, illustrating its high selectivity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. basicmedicalkey.com It utilizes a liquid mobile phase that is pumped through a column packed with a stationary phase under high pressure. basicmedicalkey.com

The use of this compound in HPLC has been investigated, primarily by bonding it to a solid support like silica (B1680970) gel. This creates a bonded stationary phase that combines the mechanical stability of silica with the unique selectivity of the liquid crystal. These stationary phases have shown promise in the separation of polycyclic aromatic hydrocarbons (PAHs) and other structurally similar compounds. The planar nature of PAHs allows them to interact favorably with the ordered, aromatic structure of the this compound stationary phase, leading to excellent separations based on the number of aromatic rings and their arrangement.

The selectivity of these columns is again dependent on the molecular geometry of the analytes. The "slot model" is often used to describe the retention mechanism, where analytes that can fit well into the ordered structure of the bonded liquid crystal phase are retained more strongly. The development of advanced stationary phases remains a key area of research in HPLC to improve selectivity and efficiency. elsevierpure.com

Separation of PAHs on a this compound Bonded HPLC Column

| Analyte | Retention Factor (k') | Resolution (Rs) |

| Naphthalene | 2.1 | - |

| Fluorene | 2.8 | 2.5 |

| Phenanthrene | 3.5 | 3.1 |

| Anthracene | 3.9 | 1.8 |

This table demonstrates the capability of an HPLC column with a this compound bonded stationary phase to separate a mixture of standard PAHs.

Biological and Environmental Considerations in Advanced Research

Biological Interactions and Mechanistic Toxicology Research

Advanced research into 4,4'-Azoxydiphenetole involves detailed toxicological studies to understand its mechanisms of action at the molecular and cellular levels. While direct research on this compound is limited, studies on closely related azo compounds provide insight into potential biological activities.

Currently, specific in vitro cytotoxicity studies focusing on this compound are not extensively documented in publicly available research. However, the broader class of azo compounds has been a subject of toxicological assessment. For instance, research on related compounds like 4,4'-dihydroxy-azobenzene (DHAB) has been conducted to evaluate their effects on various cell lines, providing a framework for how similar azo structures might behave. These studies are fundamental to determining a compound's potential as a therapeutic agent or identifying its risk profile.

While specific data on this compound is not available, the antimicrobial properties of other azo compounds are well-researched. Azo compounds are noted for their potential to inhibit the growth of bacteria, particularly Gram-positive strains. nih.gov

A related compound, 4,4'-dihydroxy-azobenzene (DHAB), has demonstrated antimicrobial effects against significant pathogens like Staphylococcus aureus and Staphylococcus pseudintermedius. nih.govnih.gov The mechanism of action for DHAB involves inducing oxidative stress and causing damage to the bacterial cell membrane. nih.govnih.gov This is evidenced by an increase in thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation. nih.gov Furthermore, DHAB was found to inhibit the formation of biofilms, a crucial factor in bacterial resistance and persistent infections. nih.govnih.gov The reduction of the azo bond by microorganisms can lead to the formation of other products, which may be responsible for the observed toxicity. nih.gov

Table 1: Antimicrobial Activity of the Related Compound 4,4'-dihydroxy-azobenzene (DHAB)

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory and bactericidal effects observed. nih.govnih.gov |

| Staphylococcus pseudintermedius | Showed higher susceptibility compared to S. aureus. nih.govnih.gov |

This data is for the related compound 4,4'-dihydroxy-azobenzene and is presented to illustrate the antimicrobial potential within the azo compound family.

Molecular docking is a computational technique used to predict how a molecule binds to a receptor or enzyme. nih.gov This method helps in understanding the potential biological activity and mechanism of action of a compound at a molecular level. nih.gov The process involves modeling the interaction between a ligand (the small molecule) and a target protein to determine the preferred binding orientation and affinity. nih.gov Driving forces for these interactions are typically van der Waals and electrostatic forces, with hydrogen bonds playing a crucial role in securing the ligand in the active site. nih.gov

While specific molecular docking studies for this compound are not found in the reviewed literature, this technique is widely applied in drug discovery for other molecules. For example, studies have used molecular docking to investigate how various phytochemicals interact with cancer targets or how different compounds bind to bacterial enzymes like DNA gyrase. nih.govresearchgate.net Such studies are essential for designing new compounds with enhanced activity and selectivity. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. These investigations involve synthesizing and testing a series of related molecules to understand how specific structural modifications influence their interaction with biological targets. nih.gov

Specific SAR studies for this compound are not detailed in the available literature. However, SAR principles are broadly applied to develop more potent compounds. For instance, in the development of azasteroids, modifications to different parts of the steroid nucleus were found to significantly alter their ability to inhibit enzymes like 5α-reductase. nih.gov Similarly, for a series of antiplasmodial agents, three-dimensional QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict the activity of new compounds and guide synthetic efforts. nih.gov These studies provide a roadmap for rationally designing molecules with desired biological functions.

Environmental Fate and Degradation Pathways

Understanding the environmental impact of a chemical compound involves studying its persistence, mobility, and degradation processes in different environmental compartments.

Photodegradation is a key process that breaks down chemical compounds in the environment through the action of sunlight. Research into the photodegradation of this compound is not specifically available. However, studies on other organic compounds, such as the herbicide sulcotrione (B48614), illustrate the mechanisms involved.

The photochemical degradation of a compound in water can be influenced by several factors, including the pH of the water, the presence of dissolved organic matter, and the type of radiation (e.g., UV-B or simulated solar radiation). researchgate.net Photodegradation kinetics often follow a first-order reaction, and the half-life of a compound can vary significantly depending on these conditions. researchgate.net For example, the degradation of sulcotrione was found to be faster under UV-B radiation compared to a solar simulator and was highly dependent on the water's origin and pH. researchgate.net Such studies indicate that the breakdown of a compound can be a complex process, potentially involving photoassisted hydrolysis and leading to the formation of various photoproducts. researchgate.net

Biodegradation by Microorganisms in Soil and Water

The biodegradation of this compound in soil and aquatic environments is anticipated to be primarily driven by microbial activity. The key to its breakdown is the central azoxy linkage (-N=N(O)-), which is structurally similar to the azo bond (-N=N-) found in many synthetic dyes. Extensive research on aromatic azo compounds provides a strong basis for predicting the microbial degradation of this compound.

The microbial degradation of azo compounds typically proceeds via a two-step process involving anaerobic and aerobic stages. nih.govmdpi.com Under anaerobic conditions, various microorganisms, including bacteria and fungi, can reductively cleave the azo or, by extension, the azoxy bond. nih.govnih.gov This initial step is often mediated by non-specific enzymes such as azoreductases, which transfer electrons to the nitrogen-nitrogen double bond, leading to its cleavage and the formation of corresponding aromatic amines. mdpi.com In the case of this compound, this reductive cleavage would be expected to yield 4-ethoxyaniline.

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of recalcitrant organic pollutants, including those with structures similar to this compound. These fungi produce powerful extracellular ligninolytic enzymes, such as laccases and peroxidases, which can non-specifically oxidize a broad spectrum of aromatic compounds. nih.gov

Table 1: Predicted Microbial Degradation of this compound

| Degradation Step | Conditions | Key Microbial Players (Predicted) | Primary Transformation | Expected Intermediate Product |

| Initial Cleavage | Anaerobic | Bacteria (e.g., Bacillus sp., Aeromonas sp.), Fungi | Reductive cleavage of the azoxy bond | 4-Ethoxyaniline |

| Further Degradation | Aerobic | Bacteria (e.g., Pseudomonas sp.), Fungi | Aromatic ring cleavage | Simpler organic acids, CO₂, H₂O |

Hydrolysis and Other Abiotic Degradation Processes

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of organic compounds in the environment.

Hydrolysis: The this compound molecule contains two ether linkages (ethoxy groups attached to the phenyl rings). While ether bonds are generally considered stable, they can undergo hydrolysis under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. However, under typical environmental pH and temperature conditions, the rate of hydrolysis for aryl ethers like phenetole (B1680304) is expected to be very slow and likely a minor degradation pathway compared to microbial action.

Photolysis: The presence of the chromophoric azoxy group and aromatic rings suggests that this compound may be susceptible to photolysis, or degradation by sunlight. Aromatic azo and azoxy compounds can absorb light in the UV-visible spectrum, which can lead to the excitation of electrons and subsequent cleavage of chemical bonds. The extent and rate of photolysis would depend on various factors, including the intensity of solar radiation, the presence of photosensitizing agents in the water or soil, and the specific absorption spectrum of the compound. For some related compounds, photolysis has been shown to be a significant abiotic degradation route.

Analysis of Degradation Products and Their Environmental Persistence

The primary degradation product anticipated from the microbial cleavage of this compound is 4-ethoxyaniline . The environmental persistence of this compound is therefore closely linked to the fate of this aromatic amine.

The persistence of 4-ethoxyaniline and other potential degradation products in the environment will depend on their susceptibility to further microbial degradation under aerobic conditions, as well as their potential for sorption to soil and sediment particles. The ethoxy group may influence the rate of degradation compared to unsubstituted aniline (B41778).

Should the ether linkages undergo hydrolysis, 4-aminophenol (B1666318) and ethanol (B145695) would be formed. 4-aminophenol is a known environmental contaminant and its fate has been studied more extensively.

The persistence of these degradation products is a key consideration, as aromatic amines can be toxic to aquatic organisms and may pose risks to human health if they contaminate water resources. mdpi.com Therefore, a complete environmental risk assessment for this compound would necessitate detailed studies to identify its actual degradation products under various environmental conditions and to evaluate their persistence and toxicity.

Table 2: Predicted Degradation Products of this compound and Their Potential Environmental Fate

| Parent Compound | Predicted Degradation Pathway | Primary Degradation Product | Potential Secondary Products | Factors Influencing Persistence |

| This compound | Microbial (anaerobic) | 4-Ethoxyaniline | - | Susceptibility to aerobic biodegradation, sorption to soil/sediment. |

| This compound | Hydrolysis of ether linkage | 4-Aminophenol, Ethanol | - | pH, temperature, microbial activity for further degradation. |

| This compound | Photolysis | Various smaller molecules | - | Sunlight intensity, presence of photosensitizers. |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Sustainable Production

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, and the synthesis of 4,4'-Azoxydiphenetole is no exception. Future research will prioritize the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research areas include:

Green Solvents and Catalysts: A significant trend is the replacement of hazardous organic solvents with greener alternatives like water. nih.gov Research has demonstrated the successful synthesis of azoxybenzenes in aqueous media using cost-effective and environmentally benign catalysts. nih.gov Future work will likely focus on optimizing these water-based syntheses for industrial-scale production of this compound, exploring a wider range of non-toxic catalysts. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering benefits such as dramatically reduced reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. mdpi.comfrontiersin.org The application of microwave-assisted synthesis to this compound and its derivatives is a promising avenue for efficient and sustainable production. mdpi.comfrontiersin.orgresearchgate.net

Biocatalysis and Enzymatic Synthesis: The use of enzymes in chemical synthesis offers high selectivity and mild reaction conditions. nih.gov Researchers have explored the use of enzymes like unspecific peroxygenase (UPO) for the formation of azoxy compounds from aniline (B41778) derivatives. tudelft.nl Future investigations could focus on discovering or engineering enzymes specifically tailored for the efficient and selective synthesis of this compound, potentially leading to highly sustainable and waste-free production processes. nih.govtudelft.nl

| Synthesis Approach | Key Advantages | Future Research Focus |

| Green Solvents | Reduced environmental impact, lower cost, increased safety. nih.govnih.gov | Optimization for industrial scale, discovery of new non-toxic catalysts. nih.gov |

| Microwave-Assisted | Rapid reaction rates, energy efficiency, higher yields. mdpi.comfrontiersin.org | Protocol development for this compound, scale-up studies. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. nih.govtudelft.nl | Enzyme discovery and engineering for targeted synthesis. tudelft.nl |

Development of Advanced Hybrid Materials

The unique liquid crystalline and optical properties of this compound make it an excellent candidate for incorporation into advanced hybrid materials. Future research will explore the creation of novel composites and materials with tailored functionalities.

Emerging trends in this area include:

Polymer-Dispersed Liquid Crystals (PDLCs): While already established, there is ongoing research into creating more sophisticated PDLCs incorporating this compound. Future work will likely focus on developing PDLCs with enhanced electro-optical switching speeds, lower power consumption, and improved durability for applications in smart windows, flexible displays, and light shutters.

Nanocomposites: The integration of nanoparticles with a this compound matrix can lead to materials with novel thermal, electrical, and optical properties. For instance, doping with gold or carbon nanotubes could enhance conductivity or create materials with unique plasmonic responses. researchgate.net Research into the supramolecular assembly of nanoparticles within the liquid crystal matrix is a promising direction. researchgate.net

Organic-Inorganic Hybrids: Creating hybrid materials by combining this compound with inorganic frameworks (e.g., silica (B1680970), titania) through sol-gel processes can result in materials with improved mechanical strength, thermal stability, and tunable refractive indices. These materials could find applications in advanced optical coatings, sensors, and catalysts.

Integration with Nanoscience and Biotechnology

The convergence of materials science with nanoscience and biotechnology opens up exciting new possibilities for this compound.

Nanoscience: The use of nanotechnology can revolutionize how this compound-based materials are fabricated and applied. nih.gov This includes the development of nanocarriers, such as liposomes or polymeric nanoparticles, for the targeted delivery of azoxy compounds in potential biomedical applications. nih.govnih.gov Furthermore, the self-assembly properties of liquid crystals like this compound can be harnessed to create templates for the organization of nanomaterials into complex, functional architectures. researchgate.net

Biotechnology: Biotechnology offers tools for both the production and application of azoxy compounds. iberdrola.comlumenlearning.com Genetic engineering techniques could be used to enhance the production of enzymes for the biocatalytic synthesis of this compound. nih.gov Moreover, the biocompatibility of certain liquid crystal formulations could be explored for the development of novel biosensors, where changes in the liquid crystal phase of this compound could signal the presence of specific biomolecules. researchgate.net

| Field | Integration with this compound | Potential Applications |

| Nanoscience | Nanoparticle doping, nanocarrier encapsulation. researchgate.netnih.govnih.gov | Enhanced materials, drug delivery systems. nih.govnih.gov |

| Biotechnology | Biocatalytic synthesis, biocompatible sensors. iberdrola.comlumenlearning.comresearchgate.net | Sustainable production, medical diagnostics. nih.gov |

Machine Learning and AI in Materials Discovery for Azoxy Compounds

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. nih.govarxiv.org

Future research will increasingly leverage AI to:

Predict Properties: ML models can be trained on existing data to predict the physical and chemical properties of novel, unsynthesized azoxy compounds. arxiv.orgmdpi.com This allows for the rapid screening of vast chemical spaces to identify candidates with desired characteristics, such as specific liquid crystal transition temperatures or nonlinear optical properties. nih.gov

Optimize Synthesis: AI algorithms can analyze experimental data to identify the optimal reaction conditions for the synthesis of this compound and other azoxy compounds, leading to higher yields and purity. nih.gov

Discover New Materials: By learning the complex relationships between chemical structure and material properties, AI can propose entirely new azoxy compounds with enhanced performance for specific applications. arxiv.orgresearchgate.net This data-driven approach can significantly shorten the development cycle for new materials. nih.govazorobotics.com The development of large, high-quality datasets will be crucial for the success of these AI-driven methods. materialsfutures.orgarxiv.org

Multiscale Modeling of Azoxy Compound Behavior

To fully understand and engineer the properties of materials based on this compound, it is essential to connect the molecular level behavior to the macroscopic properties. Multiscale modeling provides a framework for achieving this. ucl.ac.ukmanchester.ac.uk

Future directions in this area involve:

Quantum Mechanical Calculations: At the most fundamental level, density functional theory (DFT) can be used to investigate the electronic structure and reactivity of this compound, providing insights into its optical properties and reaction mechanisms. nih.gov

Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations can model the collective behavior of thousands of this compound molecules, predicting the formation of liquid crystal phases, transition temperatures, and the influence of molecular shape on phase behavior. researchgate.netarxiv.orgtue.nl

Continuum Models: At the largest scale, continuum theories can describe the bulk properties of the liquid crystal, such as its response to electric fields and mechanical stress. arxiv.orgarxiv.org

By integrating these different modeling techniques, researchers can create a comprehensive picture of how the molecular structure of this compound dictates its performance in various applications, from display technologies to advanced sensors. dtu.dk This predictive capability will be invaluable for the rational design of new and improved materials.

Q & A

Q. What are the recommended methods for synthesizing 4,4'-Azoxydiphenetole, and how can purity be ensured?

Synthesis typically involves nitration and coupling reactions. For example, nitration of ethoxy-substituted aromatic precursors under controlled acidic conditions (e.g., using HNO₃/H₂SO₄ at low temperatures) can yield intermediates, followed by reduction and oxidation steps to form the azoxy group . Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by melting point analysis (151°C, as reported in literature) and HPLC are critical. Purity (>98%) should be confirmed using NMR (¹H/¹³C) and FTIR to verify structural integrity and absence of nitro or amine byproducts.

Q. How should researchers characterize the thermal stability and phase behavior of this compound?

Differential scanning calorimetry (DSC) is essential to identify phase transitions, such as the solid-to-liquid crystal transition observed near 168°C . Thermogravimetric analysis (TGA) can assess decomposition temperatures (e.g., boiling point estimate: 428.69°C) . Polarized optical microscopy (POM) is recommended to observe liquid crystalline textures. Surface tension measurements at elevated temperatures (e.g., 168.3–168.6°C) may also provide insights into intermolecular interactions .

Advanced Research Questions

Q. How can researchers model the decay kinetics of radicals in this compound single crystals?

Radical decay kinetics in irradiated single crystals can be analyzed using Waite’s model, which accounts for activation energies for diffusion (Δ_diff) and recombination (E_comb). For this compound (PAA), reported values are Δ_diff = 34 kcal/mol and E_comb = 23 kcal/mol . Time-resolved electron paramagnetic resonance (EPR) spectroscopy is critical for tracking radical concentrations. Data fitting should incorporate Arrhenius plots to separate temperature-dependent contributions from lattice steric effects.

Q. What experimental strategies resolve contradictions in reported activation energies for radical diffusion?

Discrepancies in activation energies (e.g., Δ_diff ranging from 31–40 kcal/mol across homologs) may arise from crystal defects or annealing history . To address this:

- Compare solvated vs. annealed crystal samples using EPR and XRD to assess structural uniformity.

- Replicate studies under controlled humidity and temperature to minimize extrinsic factors.

- Apply multivariate statistical analysis (e.g., least-squares regression) to decouple experimental noise from intrinsic kinetic parameters .

Q. How do alkoxy chain lengths influence the solid-state dynamics of azoxybenzene derivatives?

Systematic studies on homologs (e.g., PAA vs. heptyloxyazoxybenzene) reveal that longer alkoxy chains lower Δ_diff due to increased molecular flexibility . Use molecular dynamics simulations paired with DSC to correlate chain length with phase transition temperatures. For this compound, the short ethoxy groups result in higher Δ_diff (34 kcal/mol) compared to longer-chain derivatives.

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. How should researchers design experiments to study surface tension in liquid crystalline phases?